N-(3-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Description
N-(3-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C26H27BrN2O4S and its molecular weight is 543.48. The purity is usually 95%.
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Biological Activity
N-(3-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound notable for its potential biological activities. This compound features a bicyclic isoquinoline structure and various functional groups that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in neuropharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C26H27BrN2O4S, with a molecular weight of approximately 543.5 g/mol. Its structural characteristics include:
- Bromophenyl Group : Influences reactivity and biological activity.
- Dimethoxy Groups : May enhance solubility and receptor binding.
- Carbothioamide Moiety : Potentially involved in enzyme interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may bind to specific receptors involved in neurodegenerative diseases, enhancing neurotransmission or modulating neuroinflammatory responses. The exact mechanism involves:
- Receptor Binding : Interaction with NMDA receptors has been noted, which are critical for synaptic plasticity and memory function.
- Enzyme Modulation : The carbothioamide group may interact with enzymes affecting neurotransmitter metabolism.
Biological Activity Findings
Recent studies have highlighted several key biological activities associated with this compound:
- Neuroprotective Effects : It has shown promise in protecting neuronal cells from apoptosis in models of neurodegeneration.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.
- Analgesic Activity : Preliminary studies suggest analgesic properties, which may be beneficial in pain management.
Study 1: Neuroprotective Effects
In a study involving rat models of Parkinson's disease, the administration of this compound resulted in significant preservation of dopaminergic neurons compared to controls. Behavioral assessments indicated improved motor function post-treatment.
Study 2: Anti-inflammatory Activity
A cell culture study demonstrated that this compound reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The table below compares this compound with structurally similar compounds regarding their biological activities.
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
This compound | Bromine at position 3; dimethoxy groups | Neuroprotective, anti-inflammatory |
N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Bromine at position 4; similar functional groups | Moderate analgesic effects |
N-(3-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Chlorine instead of bromine | Reduced neuroprotective efficacy |
Properties
IUPAC Name |
N-(3-bromophenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O4S/c1-30-20-7-9-21(10-8-20)33-16-23-22-15-25(32-3)24(31-2)13-17(22)11-12-29(23)26(34)28-19-6-4-5-18(27)14-19/h4-10,13-15,23H,11-12,16H2,1-3H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCISZOXMVZQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC(=CC=C4)Br)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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